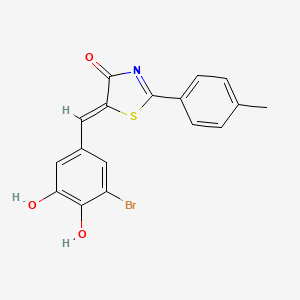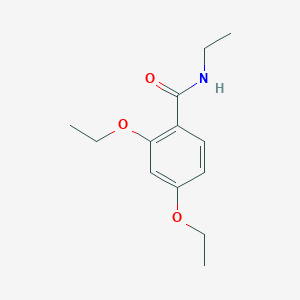![molecular formula C12H17NO2 B5351582 N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
N-[1-(2-methoxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyphenyl)ethyl]propanamide, also known as methoxyflurane, is a halogenated ether that has been used as an anesthetic since the 1960s. Recently, it has gained attention as a potential therapeutic agent due to its analgesic and anti-inflammatory properties.
Applications De Recherche Scientifique
N-[1-(2-methoxyphenyl)ethyl]propanamide has been studied for its analgesic and anti-inflammatory properties. It has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation. This activation leads to the release of endogenous opioids, such as enkephalins and dynorphins, which provide pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which triggers the release of endogenous opioids, such as enkephalins and dynorphins. These opioids bind to opioid receptors in the brain and spinal cord, providing pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its activation of the TRPV1 receptor and subsequent release of endogenous opioids. This leads to pain relief and a reduction in inflammation. In addition, this compound has been shown to have a low potential for toxicity and does not cause respiratory depression, making it a potentially safer alternative to traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2-methoxyphenyl)ethyl]propanamide is its ability to provide pain relief without causing respiratory depression, which is a common side effect of traditional opioid analgesics. In addition, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis. However, one limitation of this compound is its potential to cause liver toxicity at high doses. This should be taken into consideration when conducting lab experiments.
Orientations Futures
There are several future directions for the study of N-[1-(2-methoxyphenyl)ethyl]propanamide. One area of research could be the development of new analogs with improved potency and selectivity for the TRPV1 receptor. Another area of research could be the investigation of the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research could be done to investigate the potential anti-inflammatory effects of this compound and its use in the treatment of inflammatory conditions, such as arthritis.
Méthodes De Synthèse
The synthesis of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminophenyl)ethanol to form the desired amide product. The reaction scheme is shown below:
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGIFPOGMAENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-(phenoxymethyl)-1H-pyrazole](/img/structure/B5351518.png)
![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5351537.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)

![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)
